Accelerated Ligand Substitution in Pd(0) Complexes: TFP vs. PPh₃
The rate of dba displacement from Pd(dba)L₂ to form the catalytically active SPdL₃ complex is faster when L = tri‑2‑furylphosphine (TFP) than when L = triphenylphosphine (PPh₃) [1]. This class‑level observation indicates that bis(2‑furyl)phosphine (as a member of the 2‑furyl‑phosphine family) can facilitate more rapid generation of active Pd(0) species than the ubiquitous PPh₃ [1].
| Evidence Dimension | Ease of dba substitution |
|---|---|
| Target Compound Data | Qualitatively faster (TFP) |
| Comparator Or Baseline | Triphenylphosphine (PPh₃) |
| Quantified Difference | Not explicitly quantified; stated as "easier" |
| Conditions | In situ generation of Pd(0) complexes from Pd(dba)₂ and phosphine in DMF or THF |
Why This Matters
Faster activation of Pd(0) precatalysts can translate to higher initial reaction rates and broader functional group tolerance in cross‑coupling reactions, offering a procurement advantage over standard PPh₃‑based systems.
- [1] C. Amatore et al., Comparative Reactivity of Palladium(0) Complexes Generated in Situ in Mixtures of Triphenylphosphine or Tri-2-furylphosphine and Pd(dba)2, Organometallics, 1998, 17(14), pp. 2958–2964. View Source
